N,N'-Bis(3-carboxy-4-aminophenyl)urea

Description

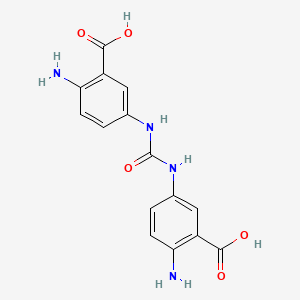

N,N'-Bis(3-carboxy-4-aminophenyl)urea is a urea derivative featuring two phenyl rings substituted with both amino (-NH₂) and carboxylic acid (-COOH) groups at the 3- and 4-positions, respectively.

Properties

CAS No. |

5732-19-4 |

|---|---|

Molecular Formula |

C15H14N4O5 |

Molecular Weight |

330.3 g/mol |

IUPAC Name |

2-amino-5-[(4-amino-3-carboxyphenyl)carbamoylamino]benzoic acid |

InChI |

InChI=1S/C15H14N4O5/c16-11-3-1-7(5-9(11)13(20)21)18-15(24)19-8-2-4-12(17)10(6-8)14(22)23/h1-6H,16-17H2,(H,20,21)(H,22,23)(H2,18,19,24) |

InChI Key |

SURKHPADAXTIIG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)N)C(=O)O)C(=O)O)N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)N)C(=O)O)C(=O)O)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

N,N'-Bis(3-carboxy-4-aminophenyl)urea has shown promise in anticancer research. A study highlighted its potential as an inhibitor of certain kinases involved in cancer progression. For instance, derivatives of this compound have been synthesized and tested for their inhibitory effects on GSK-3β, a kinase implicated in various cancers. One derivative exhibited an IC50 value of 140 nM, indicating significant activity against cancer cell lines .

Antibacterial Properties

Research has also indicated that urea derivatives, including this compound, possess antibacterial properties. In a comparative study, various urea derivatives were evaluated for their efficacy against bacterial strains such as Staphylococcus aureus. Compounds derived from this parent structure demonstrated minimum inhibitory concentrations (MIC) as low as 0.03–0.06 μg/mL against pathogenic bacteria .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized in the development of polymers with enhanced thermal and mechanical properties. Its ability to form hydrogen bonds allows it to act as a crosslinking agent in polymer matrices, improving the structural integrity of materials used in various applications, from coatings to composites .

Environmental Science Applications

Water Treatment

The compound's potential as a water treatment agent has been explored due to its ability to bind heavy metals and other contaminants. Studies have shown that urea derivatives can effectively chelate metal ions, making them suitable candidates for remediation technologies aimed at reducing heavy metal pollution in aquatic environments .

Case Study 1: Anticancer Compound Development

A recent study synthesized a series of this compound derivatives and assessed their anticancer activity against various cell lines. The results indicated that specific modifications to the molecular structure enhanced the cytotoxicity significantly compared to the parent compound. The most promising derivative exhibited selective activity against non-small cell lung cancer with an IC50 value of 25 μM .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of this compound derivatives against Escherichia coli and Staphylococcus aureus. The study found that certain derivatives showed potent activity with MIC values lower than those of standard antibiotics, suggesting their potential use in treating bacterial infections resistant to conventional therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N,N'-Bis(3-carboxy-4-aminophenyl)urea and analogous compounds:

*Estimated molecular formula and weight based on structural inference.

Key Comparative Insights

Polarity and Solubility

- The carboxy and amino groups in this compound enhance its polarity compared to halogenated analogs like N,N'-Bis(3-chlorophenyl)urea or N,N'-Bis(4-bromophenyl)-N,N'-dimethylurea. This may improve solubility in aqueous or polar solvents, whereas chlorinated/brominated derivatives are more lipophilic .

Thermal Stability and Reactivity

- N,N'-Bis(3-chlorophenyl)urea demonstrates a decomposition enthalpy (ΔrH°) of 122.0 ± 5.3 kJ/mol, attributed to the stability of the chloro-substituted aromatic system .

- Brominated and dimethylated analogs (e.g., N,N'-Bis(4-bromophenyl)-N,N'-dimethylurea) show robust crystallinity, suggesting higher lattice stability .

Research Findings and Data Gaps

Critical Observations

- The target compound’s zwitterionic nature could enable unique interactions in supramolecular chemistry or drug delivery systems, but experimental validation is needed.

- Chlorinated derivatives dominate thermodynamic studies, while nitro- and carboxy-substituted analogs are underrepresented in thermal and kinetic analyses .

Preparation Methods

Reaction of Aromatic Diamines with Urea

Traditional methods for synthesizing urea derivatives, including N,N'-Bis(3-carboxy-4-aminophenyl)urea, often involve the reaction of aromatic diamines with urea. This approach typically requires:

- Refluxing alkyl-substituted m-phenylenediamines with urea in aqueous media, as described in patent literature, where the molar ratio of diamine to urea exceeds 2:1.

- The process involves heating the mixture under reflux for extended periods (e.g., 32 hours) followed by water addition to precipitate the product.

- A patent describes a process where reaction of alkyl-substituted m-phenylenediamines with urea in water yields the desired bis-urea compounds, including oligomeric forms.

- The method is straightforward but can produce oligomeric impurities and requires careful control of molar ratios and reaction conditions.

Synthesis via Isocyanate Intermediates

Reaction of Aromatic Amines with Phosgene or Phosgene Equivalents

- Reaction of amines with phosgene or its safer derivatives (triphosgene, diphosgene) to generate isocyanates, which then react with amines to form ureas.

- This method is efficient for producing symmetrical and unsymmetrical ureas but involves handling toxic reagents.

- Use of triphosgene allows safer handling, with reactions typically performed in inert solvents such as o-dichlorobenzene.

- The process involves initial formation of isocyanates, which then react with amines to form the urea linkage.

Use of Safer Phosgene Substitutes

- Carbonates and carbamates such as N,N′-carbonyldiimidazole (CDI), 1,1′-carbonylbisbenzotriazole (CBT), and phenyl chloroformate have been employed to avoid toxic reagents.

- CDI reacts with amines to form carbamoyl intermediates that subsequently yield ureas, offering a safer alternative.

- CBT facilitates milder reactions with high yields, especially for unsymmetrical ureas.

Modern and Innovative Methods

Reaction with Isopropenyl Carbamates

- A recent advancement involves the use of isopropenyl carbamates, which react irreversibly with amines to produce unsymmetrical ureas with high purity and yield.

- This method overcomes the reversibility and side-product formation issues associated with traditional carbamate reactions.

- It is particularly suitable for rapid synthesis of compound libraries and complex ureas like this compound.

Reaction of Alkyl-Substituted Phenylenediamines with Urea

- The process involves reacting alkyl-substituted m-phenylenediamines with urea in water at molar ratios greater than 2:1, often exceeding 3:1, to produce bis(3-aminophenyl)ureas.

- The process is simple, scalable, and yields low-molecular-weight ureas suitable for further modifications.

Specific Synthesis of this compound

While the literature provides general methods for urea derivatives, specific synthesis pathways for this compound involve:

- Initial preparation of 3-carboxy-4-aminophenyl derivatives via nitration, reduction, or carboxylation of suitable precursors.

- Coupling with urea derivatives using carbamate or isocyanate intermediates, often under mild conditions to preserve functional groups.

- No direct literature on the exact pathway for this compound indicates a combination of aromatic amine functionalization followed by urea formation, possibly via carbamate intermediates.

Research Findings and Notes

- The reaction conditions, reagents, and choice of intermediates significantly influence the purity, yield, and safety of the synthesis.

- Recent advances favor the use of carbamates and carbamoyl transfer reagents for safer, cleaner, and more efficient synthesis.

- The specific functionalization of aromatic rings, such as introducing carboxy and amino groups, requires tailored synthetic pathways, often involving multi-step procedures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-Bis(3-carboxy-4-aminophenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as condensation between 3-carboxy-4-aminophenyl isocyanate derivatives and amines under anhydrous conditions. Optimization involves controlling temperature (40–60°C) and using polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency. Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 40–60°C |

| Solvent | DMF/DMSO |

| Purification | Ethanol:H₂O (3:1) |

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- Methodological Answer :

- FT-IR : Identifies urea C=O stretching (~1640–1680 cm⁻¹) and NH bending (~1540 cm⁻¹) .

- ¹H/¹³C NMR : Confirms aromatic protons (δ 6.8–7.5 ppm) and carboxy/amino groups (δ 10–12 ppm for COOH/NH₂) .

- X-ray Crystallography : Resolves hydrogen-bonding networks and molecular packing (e.g., monoclinic P21/n symmetry observed in analogous bis-phenylurea compounds) .

Q. How does solubility vary across solvents, and what factors influence this behavior?

- Methodological Answer : Solubility is highest in polar solvents (e.g., DMSO, aqueous NaOH) due to hydrogen bonding from urea and carboxy groups. In non-polar solvents (e.g., hexane), solubility is negligible. Adjusting pH (e.g., using 0.1M NaOH) enhances aqueous solubility via deprotonation of carboxy groups .

- Solubility Profile :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Room temperature |

| H₂O (pH 7) | <1 | Limited without base |

| Ethanol | ~10 | Heated to 50°C |

Advanced Research Questions

Q. What computational strategies predict hydrogen-bonding networks in solid-state structures?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model intermolecular interactions. Pair distribution function (PDF) analysis of X-ray data identifies key hydrogen bonds (e.g., N–H···O=C) and π-stacking interactions. Software like Mercury (CCDC) visualizes packing motifs .

Q. How do electronic properties of substituents affect reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing carboxy group reduces electron density on the aromatic ring, slowing electrophilic substitution. Conversely, the amino group enhances nucleophilicity. Computational tools (e.g., Gaussian) calculate Fukui indices to predict reactive sites. Experimental validation via Suzuki-Miyaura coupling with aryl halides confirms regioselectivity .

Q. What experimental approaches investigate its potential as a kinase inhibitor?

- Methodological Answer :

- Enzyme Assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Molecular Docking : AutoDock Vina simulates binding to kinase active sites, prioritizing residues (e.g., ATP-binding pocket) for mutagenesis studies .

- Cell-Based Studies : Assess anti-proliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, correlating results with ROS modulation .

Data Contradictions and Mitigation Strategies

- Solubility vs. Stability : While polar solvents enhance solubility, prolonged exposure to DMSO may degrade the compound. Stability studies (TGA/DSC) recommend short-term storage in lyophilized form .

- Biological Activity : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, serum content). Standardize protocols using reference inhibitors (e.g., Staurosporine) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.